molecular formula C16H24BrNO3 B6185977 tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate CAS No. 2639391-75-4

tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate

Cat. No.: B6185977
CAS No.: 2639391-75-4
M. Wt: 358.3
InChI Key:
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Description

tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate is a chemical compound with the molecular formula C16H24BrNO3 and a molecular weight of 358.28 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group, a benzyloxy group, and a bromobutan-2-yl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2S)-1-(benzyloxy)-4-bromobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The benzyloxy group can undergo metabolic transformations, and the bromobutan-2-yl group can participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.

Properties

CAS No.

2639391-75-4

Molecular Formula

C16H24BrNO3

Molecular Weight

358.3

Purity

95

Origin of Product

United States

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